![molecular formula C23H24N4O3 B2829769 (4-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946231-09-0](/img/structure/B2829769.png)
(4-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“(4-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound . It’s a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel compound bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures was synthesized and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments . Another study reported the synthesis of a series of triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Molecular dynamics simulations have also been performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the reaction mass was poured into crushed ice, and extracted with ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, compounds having electron-withdrawing groups (F, Cl, Br and NO2) on the phenyl ring at different positions displayed less absorbance values .Scientific Research Applications
- Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such effects .
- The compound’s ulcerogenic index (UI) is noteworthy. UI values of 0.82 and 0.89 were observed for specific derivatives, which compare favorably with indomethacin and celecoxib .
- Some studies suggest that derivatives containing the pyrazole ring, similar to our compound, may offer cytoprotective effects .
- Pyrazole-based compounds have been explored for cancer treatment and obesity management. Our compound’s structure suggests it might be worth investigating in these contexts .
Anti-Inflammatory and Analgesic Activities
Ulcerogenic Index Evaluation
Cytoprotective Properties
Cancer Treatment and Obesity Management
Mechanism of Action
Target of Action
Related compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters , suggesting that this compound might have similar targets.
Mode of Action
Meopp, a related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Related compounds have been shown to affect the monoamine neurotransmitter systems , which play crucial roles in mood regulation, arousal, and reward.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
The compound’s storage temperature is reported to be 2-8°c , suggesting that temperature could potentially influence its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-20-6-4-3-5-7-20)26-12-14-27(15-13-26)23(28)18-8-10-19(29-2)11-9-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRLSOLNRVLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone |
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